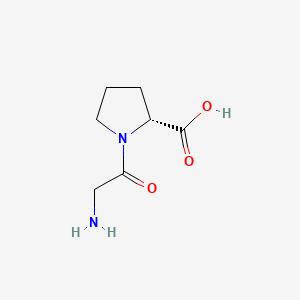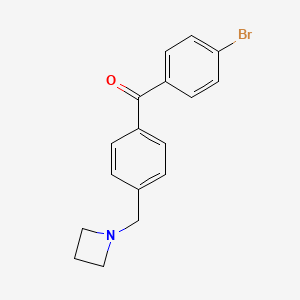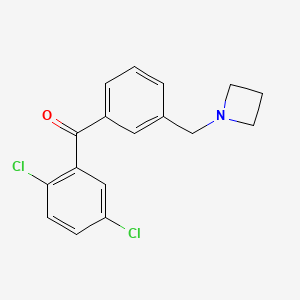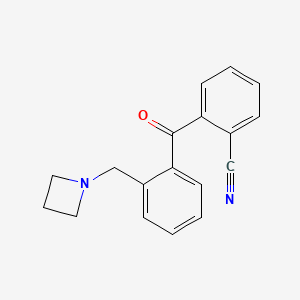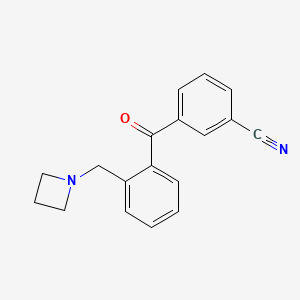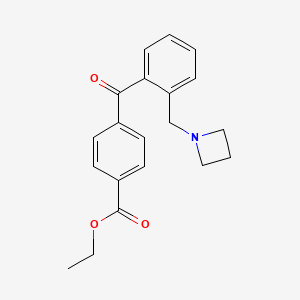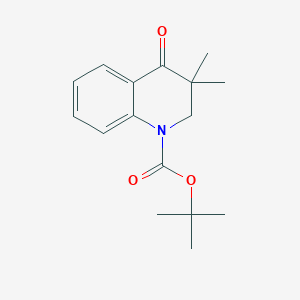
tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, while not directly synthesized in the provided papers, is related to a class of compounds that have been the subject of various synthetic studies. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves modified Pictet-Spengler reactions, as seen in the improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which achieved a high yield and enantiomeric excess . Another method for synthesizing tert-butylated quinolines involves the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines . Additionally, tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been used for the chemoselective tert-butoxycarbonylation of amines and phenols .
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed through various techniques, including spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing aromatic stacking interactions and hydrogen bonding stabilizing the structure . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction .
Chemical Reactions Analysis
The tert-butylated compounds undergo various chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then be further modified through reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation . The versatility of these compounds in chemical reactions underscores their utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylated compounds are often characterized by their stability and reactivity. The use of tert-butoxycarbonylation reagents like BBDI indicates that these compounds can be synthesized and manipulated under mild conditions, which is advantageous for complex organic syntheses . The intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, were studied, showing coherent and homogeneous charge-transfer dynamics, which could be relevant for understanding the electronic properties of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound has been utilized in synthetic chemistry, particularly in the formation of unique chemical structures. For instance, Moskalenko and Boev (2014) demonstrated its role in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions with other reagents to form complex chemical structures like tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate (Moskalenko & Boev, 2014).
Photophysical and Electrochemical Properties
The compound has been studied for its photophysical and electrochemical properties. Wu et al. (2009) investigated the use of carboxylated cyanine dyes, closely related to the tert-butyl compound, as sensitizers in dye-sensitized solar cells, highlighting its potential in improving photoelectric conversion efficiency (Wu et al., 2009).
Synthetic Application in Marine Drugs
Hui-jing Li et al. (2013) explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, a key intermediate in the synthesis of marine drug derivatives, showcasing the compound's role in the development of potential therapeutic agents (Li et al., 2013).
Application in Tert-butoxycarbonylation
Saito et al. (2006) described the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), as a tert-butoxycarbonylation reagent for various substrates, underlining its importance in organic synthesis (Saito et al., 2006).
Catalysis in Synthesis of Heterocyclic Compounds
The compound plays a role in catalyzing the synthesis of various heterocyclic compounds. Guggilapu et al. (2016) highlighted its use in the synthesis of dihydropyrimidinones and polyhydroquinolines, emphasizing its versatility in producing biologically important structures (Guggilapu et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxo-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-16(4,5)13(18)11-8-6-7-9-12(11)17/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMEGQRBNTSHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
